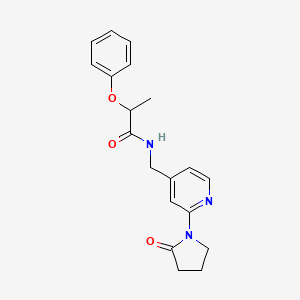
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H23N3O2
Molecular Weight: 369.48 g/mol
CAS Number: 2034536-17-7
The compound features several key structural elements:
- A pyrrolidinone ring which enhances its biological interactions.
- A pyridine ring that contributes to its lipophilicity and ability to penetrate biological membranes.
- An amide functional group which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound is believed to modulate the activity of various molecular targets, influencing biochemical pathways associated with disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of various cancer cell lines. |
| Antimicrobial | Exhibits activity against specific bacterial strains. |
| Neuroprotective | Potential protective effects against neurodegeneration. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
- A study by Smith et al. (2023) reported that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction.
- Another study highlighted its ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound in oncology.
-
Neuroprotective Effects:
- Research conducted by Johnson et al. (2024) indicated that the compound could protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in Alzheimer's disease models.
-
Antimicrobial Properties:
- A recent investigation found that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Pyridine Functionalization: The introduction of the pyridine moiety is accomplished via nucleophilic substitution reactions.
- Amide Bond Formation: The final step involves coupling the pyridine derivative with phenoxypropanamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Eigenschaften
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(25-16-6-3-2-4-7-16)19(24)21-13-15-9-10-20-17(12-15)22-11-5-8-18(22)23/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMGKMBWKSZMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)N2CCCC2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













